molecular formula C13H12ClNO2 B14026504 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine

Cat. No.: B14026504
M. Wt: 249.69 g/mol
InChI Key: SEEIQHZQYZFPAJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine is a heterocyclic aromatic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine typically involves the reaction of 2-chloropyridine with 2,4-dimethoxybenzaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides are formed.

    Reduction Reactions: Piperidine derivatives are the major products.

Scientific Research Applications

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2,4-dimethoxyphenyl)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.

    2-Chloro-4-(2,4-dimethoxyphenyl)thiazole: Contains a thiazole ring instead of a pyridine ring.

    2-Chloro-4-(2,4-dimethoxyphenyl)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of both chloro and dimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4-(2,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-4-11(12(8-10)17-2)9-5-6-15-13(14)7-9/h3-8H,1-2H3

InChI Key

SEEIQHZQYZFPAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=C2)Cl)OC

Origin of Product

United States

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